REACTION_CXSMILES
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[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([O:10][CH3:11])[N:3]=1.Cl[S:13]([N:16]=[C:17]=[O:18])(=[O:15])=[O:14].[CH:19]1([C:22]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=2[NH2:30])=[O:23])[CH2:21][CH2:20]1.C(N(CC)CC)C>C(Cl)Cl>[CH:19]1([C:22]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=2[NH:30][S:13]([NH:16][C:17]([NH:1][C:2]2[N:3]=[C:4]([O:10][CH3:11])[CH:5]=[C:6]([O:8][CH3:9])[N:7]=2)=[O:18])(=[O:15])=[O:14])=[O:23])[CH2:20][CH2:21]1
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Name
|
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
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NC1=NC(=CC(=N1)OC)OC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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ClS(=O)(=O)N=C=O
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Name
|
|
Quantity
|
2.66 g
|
Type
|
reactant
|
Smiles
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C1(CC1)C(=O)C1=C(C=CC=C1)N
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Name
|
|
Quantity
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2.6 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Type
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CUSTOM
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Details
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The resulting mixture is stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting solution is stirred at ambient temperature overnight (18 hours)
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Duration
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18 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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C1(CC1)C(=O)C1=C(C=CC=C1)NS(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |